

Physical and chemical properties of 2-(2-Phenylethyl)thiirane

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Compound of Interest

Compound Name: 2-(2-Phenylethyl)thiirane

Cat. No.: B15442693

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An In-depth Technical Guide to **2-(2-Phenylethyl)thiirane**: Physical and Chemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2-Phenylethyl)thiirane**. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally related molecules and established principles of organic chemistry to provide a predictive profile for researchers, scientists, and professionals in drug development. The information is presented to facilitate further research and application of this compound.

Compound Identification and Physical Properties

While a specific CAS number for **2-(2-phenylethyl)thiirane** is not readily available in common chemical databases, its structure is unambiguous. A closely related compound, 2-methyl-2-(2-phenylethyl)thiirane, is assigned CAS number 114807-01-1[1]. The corresponding epoxide precursor, 2-(2-phenylethyl)oxirane, is well-documented with CAS number 1126-76-7[2][3]. The physical properties of **2-(2-phenylethyl)thiirane** are expected to be analogous to other alkyl-aryl substituted thiiranes, which are generally colorless liquids with a characteristic sulfurous odor[4].

Table 1: Estimated Physical and Chemical Properties of **2-(2-Phenylethyl)thiirane**

Property	Estimated Value/Description	Rationale/Reference
Molecular Formula	C ₁₀ H ₁₂ S	Based on chemical structure
Molecular Weight	164.27 g/mol	Calculated from molecular formula
Appearance	Colorless liquid	Analogy with other substituted thiiranes[4]
Odor	Unpleasant, sulfurous	Characteristic of thiiranes[4]
Boiling Point	> 200 °C	Expected to be higher than related alkyl and aryl halides due to molecular weight and polarity[5][6][7]
Melting Point	< 0 °C	Alkyl-aryl substituted small heterocycles are typically liquids at room temperature
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, acetone)	General solubility of thiiranes and other organosulfur compounds[5][7]
Density	~1.0 g/mL	Similar to other aryl-substituted small molecules[5]

Synthesis of 2-(2-Phenylethyl)thiirane

The most common and efficient method for the synthesis of thiiranes is the conversion of the corresponding epoxide (oxirane) using a sulfur transfer reagent such as thiourea or potassium thiocyanate[8][9]. This reaction proceeds via a stereospecific SN₂ mechanism, resulting in the inversion of stereochemistry if the starting epoxide is chiral.

Experimental Protocol: Synthesis from 2-(2-Phenylethyl)oxirane

This protocol is a general method adapted for the synthesis of **2-(2-phenylethyl)thiirane**.

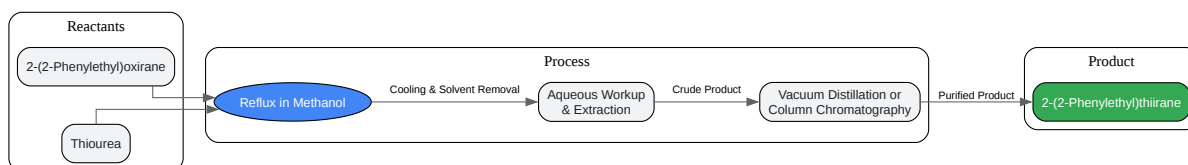
Materials:

- 2-(2-Phenylethyl)oxirane
- Thiourea
- Methanol (or other suitable polar solvent)
- Water
- Diethyl ether (or other extraction solvent)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-phenylethyl)oxirane (1 equivalent) in methanol.
- Add thiourea (1.1 to 1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract the product with diethyl ether (3 x volume of water).

- Combine the organic extracts and wash with water, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **2-(2-phenylethyl)thiirane**.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.



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Synthesis of **2-(2-Phenylethyl)thiirane** from its oxirane precursor.

Chemical Properties and Reactions

Thiiranes are reactive molecules due to the strain in the three-membered ring. Their chemistry is dominated by ring-opening reactions initiated by either nucleophiles or electrophiles.

Nucleophilic Ring-Opening Reactions

The thiirane ring is susceptible to attack by a wide range of nucleophiles. The regioselectivity of the attack depends on the substitution pattern and the nature of the nucleophile. For an unsymmetrically substituted thiirane like **2-(2-phenylethyl)thiirane**, nucleophilic attack is generally expected to occur at the less substituted carbon atom (C3) under neutral or basic conditions, following an SN2 mechanism.

General Experimental Protocol for Nucleophilic Ring-Opening:

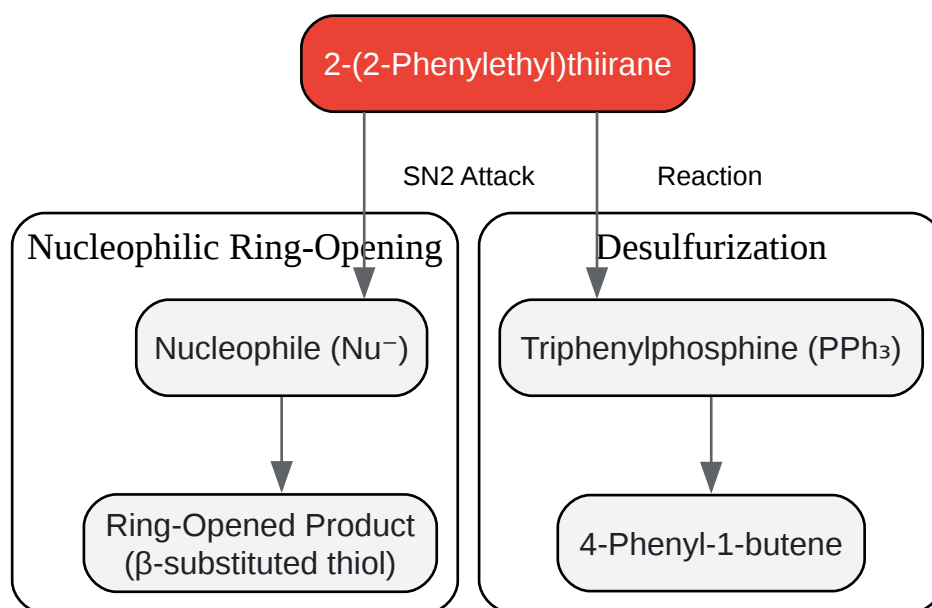
- Dissolve **2-(2-phenylethyl)thiirane** (1 equivalent) in a suitable solvent (e.g., THF, methanol).
- Add the nucleophile (e.g., an amine, thiol, or alkoxide; 1-2 equivalents).
- Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
- Perform an appropriate aqueous workup to isolate the product.
- Purify the product by distillation or chromatography.

Desulfurization Reactions

Thiiranes can undergo desulfurization to form the corresponding alkene. This reaction is often promoted by phosphines, such as triphenylphosphine. The reaction is stereospecific, with retention of configuration.

General Experimental Protocol for Desulfurization:

- Dissolve **2-(2-phenylethyl)thiirane** (1 equivalent) in a suitable solvent (e.g., toluene, THF).
- Add triphenylphosphine (1.1 equivalents).
- Heat the reaction mixture to reflux.
- Monitor the reaction by TLC for the formation of the alkene and triphenylphosphine sulfide.
- After completion, cool the reaction and remove the solvent.
- The product alkene can be isolated and purified from the triphenylphosphine sulfide by chromatography or distillation.



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Key reactions of **2-(2-Phenylethyl)thiirane**.

Spectroscopic Data

While experimental spectra for **2-(2-phenylethyl)thiirane** are not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds[10][11][12].

Table 2: Predicted Spectroscopic Data for **2-(2-Phenylethyl)thiirane**

Technique	Predicted Chemical Shifts (δ) / Frequencies (cm^{-1}) / m/z	Key Features
^1H NMR	7.1-7.3 ppm (5H, m)	Aromatic protons of the phenyl group
2.5-3.0 ppm (3H, m)	Protons on the thiirane ring (CH and CH_2)	
1.8-2.2 ppm (2H, m)	Methylene protons of the ethyl linker	
2.7-2.9 ppm (2H, t)	Methylene protons adjacent to the phenyl ring	
^{13}C NMR	140-142 ppm	
125-129 ppm	Aromatic CH carbons	Quaternary aromatic carbon
30-40 ppm	Carbons of the thiirane ring and the ethyl linker	
IR	3000-3100 cm^{-1}	
1450-1600 cm^{-1}	Aromatic C=C stretching	Aromatic and aliphatic C-H stretching
600-700 cm^{-1}	C-S stretching	
Mass Spec.	164 (M^+)	
91	Tropylium ion (C_7H_7^+), characteristic of a benzyl group	Molecular ion peak

Applications in Research and Drug Development

Thiiranes are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals[13]. The presence of the strained sulfur-containing ring allows for a variety of chemical transformations. The phenylethyl moiety is a common structural motif in many biologically active molecules, including neurotransmitters and various drugs[14][15]. Therefore, **2-(2-phenylethyl)thiirane** could serve as a versatile building

block for the synthesis of novel compounds with potential biological activity. Its reactions can be used to introduce a thiol group or to create a double bond in a specific position within a larger molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physical and chemical properties of **2-(2-phenylethyl)thiirane**. By leveraging data from analogous compounds and fundamental chemical principles, this document serves as a valuable resource for researchers and professionals in drug development who are interested in utilizing this compound in their work. The provided experimental protocols and reaction schemes offer a starting point for the synthesis and further chemical exploration of this versatile molecule.

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